6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Overview
Description
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine is a synthetic organic compound characterized by a bipyridine core structure substituted with a tetrazole group at the 5-position of the tetrazole ring. This compound is part of the broader class of tetrazole derivatives, which are known for their diverse biological and chemical applications due to their nitrogen-rich heterocyclic structure.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2,2'-bipyridine with 1H-tetrazole under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the tetrazole group. Typical nucleophiles include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has shown biological activity, including antibacterial, antifungal, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a tool in biological research to study enzyme inhibition and receptor-ligand interactions.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development in the treatment of various diseases.
Industry: The compound is used in the production of materials with specific properties, such as luminescent materials and sensors. Its unique chemical structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine exerts its effects involves its interaction with biological targets. The tetrazole group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and receptors. The bipyridine core enhances the stability and binding affinity of the compound, leading to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
5-(1H-Tetrazol-5-YL)-2,2'-bipyridine: Similar structure but with a different position of the tetrazole group.
4-(1H-Tetrazol-5-YL)-2,2'-bipyridine: Another positional isomer with distinct chemical properties.
Cilostazol: A pharmaceutical compound with a tetrazole group, used in the treatment of peripheral vascular diseases.
Uniqueness: 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEDPTKTCQEKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722782 | |
Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866117-17-1 | |
Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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